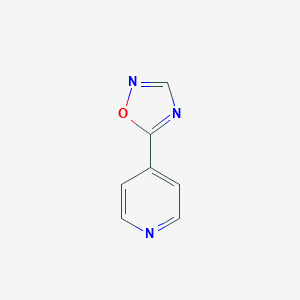

![molecular formula C11H12N2O B069914 [4-(2-甲基咪唑-1-基)苯基]甲醇 CAS No. 167758-58-9](/img/structure/B69914.png)

[4-(2-甲基咪唑-1-基)苯基]甲醇

描述

Synthesis Analysis

The synthesis of [4-(2-Methylimidazol-1-yl)phenyl]methanol and related compounds often involves complex organic reactions. For instance, the hydrothermal method has been utilized to synthesize novel coordination polymers based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone, showcasing the versatility and complexity of synthesizing imidazole-containing compounds (Sun et al., 2022).

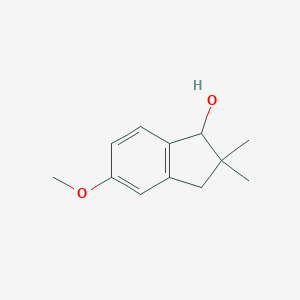

Molecular Structure Analysis

The molecular structure of [4-(2-Methylimidazol-1-yl)phenyl]methanol derivatives often features coordination to metals, forming complex structures. For example, a study described the synthesis and structure of ligands involving 1-methylimidazol-2-yl(pyridin-2-yl)-methanone and their coordination with molybdenum(0), highlighting the compound's ability to form distorted octahedral coordination complexes (Batten et al., 2006).

Chemical Reactions and Properties

Imidazole derivatives, including [4-(2-Methylimidazol-1-yl)phenyl]methanol, are known for their reactivity in various chemical reactions. Nucleophilic amination and ring transformations are notable, as demonstrated in the conversion of 2-methyl-4-nitro-1-phenylimidazole into different compounds under specific conditions (Suwiński et al., 1992).

Physical Properties Analysis

The physical properties of [4-(2-Methylimidazol-1-yl)phenyl]methanol and similar compounds can be profoundly influenced by their molecular structure. Studies focusing on the intermolecular interactions within binary systems of imidazole and methanol have shed light on the compound's behavior in solution and its volumetric properties (Guo et al., 2013).

Chemical Properties Analysis

The chemical properties of imidazole derivatives are diverse and complex. For instance, the reactivity of iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine in methanol with various catechols highlights the catalytic activity and potential application of these compounds in environmental and synthetic chemistry (Duda et al., 1997).

科学研究应用

催化应用

一项研究重点关注甲醇作为化学合成中的氢源和 C1 合成子,其中 RuCl3.xH2O 被用作胺选择性 N-甲基化的催化剂。该方法展示了简单醇在有机合成中的效用,通过后期官能化提供了一种清洁且经济高效的方法来合成药物制剂和关键中间体 (Sarki 等人,2021)。

材料科学

一种基于双[4-(2-甲基咪唑-1-基)苯基]甲基甲酮的新型三维 CdII 配位聚合物在水溶液中对 Fe3+ 离子表现出选择性和灵敏的传感,并且在紫外光照射下对亚甲基蓝的降解具有很高的光催化活性。这突出了此类化合物在环境修复和传感应用中的潜力 (Sun 等人,2022)。

有机合成

咪唑基-PTA 衍生物作为钌催化的氢化的水溶性配体的合成是另一个重要的应用。这些化合物具有 1-甲基咪唑基,提供增强的水溶性,并已用于与钌形成配合物,突出了它们在催化氢化反应中的相关性 (Krogstad 等人,2011)。

分析化学

在分析化学中,已经报道了通过 HPLC 测定咪唑中的 2-甲基咪唑和 4-甲基咪唑。本研究强调了精确分析方法对于表征化合物及其在研究和工业应用中的杂质的重要性 (肖伟,2014)。

分子间相互作用研究

通过实验和计算研究对 1-甲基咪唑与甲醇的二元体系中的分子间相互作用的研究说明了这些化合物在溶液中的复杂行为。此类研究对于理解溶剂化动力学和设计更好的溶剂和催化剂系统至关重要 (Guo 等人,2013)。

作用机制

Target of Action

It is known that imidazole derivatives can interact with various proteins such asCarbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in the function of these proteins .

Biochemical Pathways

Given its potential targets, it may influence pathways related to ph regulation, oxygen transport, and energy production .

Result of Action

Based on its potential targets, it may influence cellular processes such as ph regulation, oxygen transport, and energy production .

安全和危害

属性

IUPAC Name |

[4-(2-methylimidazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEGKOWEHCVONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471301 | |

| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Methylimidazol-1-yl)phenyl]methanol | |

CAS RN |

167758-58-9 | |

| Record name | [4-(2-methylimidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B69835.png)

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)

![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)

![3-Ethylfuro[2,3-b]pyridine](/img/structure/B69851.png)

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)

![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)